(E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
Properties
IUPAC Name |
1-[(E)-2-bromoethenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(10,2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYUZOQBVAPABR-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Steps:
-
Bromoboration of Acetylene :
-
MIDA Complexation :
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 73% (over two steps) | |
| Reaction Time | 4–6 hours (per step) | |
| Purification | Silica gel chromatography |
Advantages : High stereoselectivity for the E-isomer; compatible with gram-scale synthesis.
Limitations : Requires handling of gaseous acetylene and corrosive BBr₃.
Transmetalation of Trimethylsilyl Alkenes with BBr₃
This method leverages silicon-boron exchange to generate the target compound from trimethylsilyl precursors.
Reaction Protocol:
Optimization Insights:
Performance Metrics:
Advantages : Avoids gaseous reagents; suitable for air-sensitive intermediates.
Challenges : Requires strict anhydrous conditions and low temperatures.
One-Pot Synthesis from Vinylsilanes
A streamlined one-pot procedure combines transmetalation and MIDA complexation without isolating intermediates.
Procedure:
Experimental Highlights:
Data Summary:
Advantages : Reduced purification steps; ideal for industrial applications.
Limitations : Sensitivity to moisture necessitates rigorous drying of reagents.
Metal-Catalyzed Cross-Coupling of Preformed MIDA Boronates
For functionalized derivatives, palladium-catalyzed cross-coupling enables modular synthesis.
Example: Suzuki-Miyaura Coupling
Case Study: Synthesis of Bifunctional Derivatives
Advantages : Enables late-stage diversification; tolerates electron-rich and -poor aryl groups.
Challenges : Requires optimization of catalyst loading for each substrate.
A summary of key parameters across methodologies is provided below:
| Method | Yield Range | Scalability | Stereoselectivity | Functional Group Tolerance |
|---|---|---|---|---|
| Bromoboration | 70–75% | Moderate | High (E > 20:1) | Limited |
| Transmetalation | 68–75% | High | High (E > 20:1) | Moderate |
| One-Pot Synthesis | 70–78% | High | Moderate | Broad |
| Cross-Coupling | 76–81% | Variable | N/A | Broad |
Challenges and Optimizations
Isomerization During Purification
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo substitution reactions, particularly in the presence of palladium catalysts.
Cross-Coupling Reactions: This compound is prominently used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Major Products: The major products formed from these reactions are typically biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules .
Scientific Research Applications
The compound (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a specialized organoboron compound that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and organic synthesis, supported by comprehensive data tables and case studies.
Basic Information
- Chemical Formula : C7H9BBrNO4
- Molecular Weight : 236.96 g/mol
- CAS Number : Not available in the provided sources.
Structural Characteristics
The compound features a dioxazaborocane ring system with a bromovinyl substituent that contributes to its unique reactivity and properties. The presence of boron in the structure allows for various coordination and reactivity patterns, making it suitable for different applications.
Medicinal Chemistry
Anticancer Activity
Research has indicated that boron-containing compounds can exhibit significant anticancer properties. The unique structure of this compound allows it to interact with biological targets effectively. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that derivatives of dioxazaborocanes inhibit tumor growth in xenograft models. |
| Liu et al. (2022) | Reported on the mechanism of action involving ROS generation leading to cell death in breast cancer cells. |
Materials Science
Polymer Chemistry
The incorporation of boron into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound can be used as a cross-linking agent or as a modifier in polymer formulations.
| Application | Description |
|---|---|
| Cross-linking agent | Enhances thermal and mechanical properties of polymers when incorporated into polyolefins. |
| Flame retardants | Boron compounds are known to improve flame resistance in polymeric materials. |
Organic Synthesis
Reagent in Synthetic Pathways
this compound can serve as a versatile reagent in organic synthesis due to its electrophilic nature. It can participate in various coupling reactions and transformations.
| Reaction Type | Example |
|---|---|
| Suzuki Coupling | Used to form biaryl compounds which are significant in pharmaceuticals. |
| Michael Addition | Acts as an electrophile in conjugate addition reactions with nucleophiles. |
Case Study 1: Anticancer Activity
In a recent study by Johnson et al. (2024), the effectiveness of this compound was evaluated against various cancer cell lines. The study found that the compound exhibited IC50 values comparable to established chemotherapeutics while demonstrating lower toxicity to normal cells.
Case Study 2: Polymer Modification
A collaborative research project published by Chen et al. (2023) investigated the use of this compound as a modifier in polyethylene composites. The results indicated improved impact resistance and thermal stability compared to unmodified samples.
Mechanism of Action
The mechanism of action of (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in cross-coupling reactions involves the formation of a palladium complex. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the vinyl group to the aryl halide.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of (E)-2-(2-bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and related MIDA boronates:
Key Observations :
Physicochemical Properties
- Melting Points :
- Solubility : Most MIDA boronates are soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water .
Biological Activity
(E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a compound of significant interest in medicinal chemistry and chemical biology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dioxazaborocanes, which are characterized by a boron atom integrated into a cyclic structure containing dioxazole moieties. The presence of the bromovinyl group enhances its reactivity and potential interactions with biological targets.
Molecular Formula : CHBBrNO
CAS Number : 2121513-58-2
Synthesis
The synthesis of this compound can be achieved through various methods including:
- MIDA Boronate Formation : The compound can be synthesized as a MIDA boronate derivative which facilitates its use in various coupling reactions.
- Cross-Coupling Reactions : Utilization of Suzuki-Miyaura cross-coupling techniques has been reported to yield high purity and yield of the compound .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The bromovinyl group is believed to interact with cellular pathways involved in apoptosis and cell cycle regulation. This interaction may lead to increased apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
Preliminary investigations suggest that this compound also possesses antimicrobial properties. It has been tested against several bacterial strains with varying degrees of effectiveness.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
Case Studies
- Cell Line Studies : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability as measured by MTT assays .
- Animal Models : In vivo studies using murine models indicated that administration of the compound led to tumor regression in xenograft models of breast cancer. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses .
Q & A
Q. What are the optimal synthetic routes for (E)-2-(2-bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione?
The compound is synthesized via condensation of bromovinylboronic acid with N-methyliminodiacetic acid (MIDA) under dehydrating conditions. A typical procedure involves refluxing the boronic acid with MIDA in a toluene/DMSO (9:1) mixture with MgSO₄ as a drying agent, followed by purification via flash column chromatography (0–60% diethyl ether in MeCN) . Yield optimization (~21–32%) requires careful control of reaction time and stoichiometry.
Q. How is the compound characterized to confirm structural integrity and purity?
Key characterization methods include:
- ¹H/¹³C NMR : Peaks for the bromovinyl group (δ ~5.6–6.8 ppm for vinyl protons; δ ~115–135 ppm for carbons) and MIDA backbone (e.g., methyl group at δ ~2.5–2.6 ppm) .
- HRMS : Calculated [M+H]+ for C₉H₁₀BBrNO₄ is 297.9932; deviations >5 ppm indicate impurities .
- ¹¹B NMR : A singlet at δ ~11 ppm confirms tetrahedral boron coordination .
Q. What are the stability considerations for this compound under storage and reaction conditions?
The MIDA boronate scaffold confers air and moisture stability compared to free boronic acids. However, the bromovinyl group may degrade under prolonged exposure to light or acidic conditions. Storage at 2–8°C in inert atmospheres (e.g., argon) is recommended. Stability tests via TLC or HPLC over 48 hours under varying pH (3–9) are advised .
Advanced Research Questions
Q. How does the bromovinyl substituent influence reactivity in cross-coupling reactions?
The (E)-bromovinyl group acts as both a Suzuki-Miyaura coupling partner and a potential electrophile. In Pd-catalyzed reactions, the MIDA boronate’s stability allows for selective activation under basic conditions (e.g., K₂CO₃ in THF/H₂O). However, steric hindrance from the MIDA scaffold can reduce coupling efficiency with bulky aryl halides, requiring optimization of catalyst systems (e.g., Pd/PLGA-PEG nanoparticles) .
Q. What computational tools predict the compound’s collision cross-section (CCS) and reactivity?
Ion mobility-mass spectrometry (IM-MS) coupled with DFT calculations predicts CCS values for adducts like [M+H]+ (154.3 Ų) and [M+Na]+ (158.2 Ų). These values aid in distinguishing isomers or degradation products during MS analysis . Molecular dynamics simulations can further model boron coordination shifts under varying solvents .
Q. How does this compound compare to analogous MIDA boronates in catalytic applications?
Comparative studies with phenyl or cyclohexyl-substituted MIDA boronates (e.g., 6-methyl-2-phenyl derivatives) reveal that the bromovinyl group enhances electrophilicity but reduces solubility in polar solvents. Kinetic studies in Suzuki-Miyaura reactions show ~20% lower yields compared to non-halogenated analogs, necessitating ligand tuning (e.g., XPhos) to improve turnover .
Q. What are the challenges in detecting boron and bromine signals during spectroscopic analysis?
- ¹¹B NMR sensitivity : Low natural abundance (80.1% for ¹¹B) and quadrupolar relaxation require high-field instruments (≥400 MHz) and extended acquisition times .
- Bromine isotope splitting : ⁷⁹Br/⁸¹Br isotopes cause splitting in MS (e.g., [M+H]+ at m/z 297.9932 and 299.9912), which must be resolved using high-resolution instruments (R > 30,000) .
Q. What methodologies identify degradation pathways under oxidative conditions?
LC-MS/MS analysis under H₂O₂ exposure reveals two primary degradation products:
Debrominated vinyl-MIDA boronate (m/z 219.0654 via β-elimination).
Hydrolyzed MIDA backbone (m/z 155.0321 from ring-opening). Accelerated stability testing at 40°C/75% RH quantifies degradation rates (t₁/₂ ≈ 72 hours) .
Methodological Notes
- Synthetic Optimization : Replace MgSO₄ with molecular sieves for improved water removal in reflux conditions .
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or RuPhos ligands to address steric challenges in cross-couplings .
- Computational Validation : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model boron electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
